molecular formula C15H19NO4 B1625642 1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid CAS No. 89391-18-4

1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid

Cat. No. B1625642
CAS RN: 89391-18-4
M. Wt: 277.31 g/mol
InChI Key: AXGSPRTVZLVYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid, also known as Boc-piperidine-2-carboxylic acid, is a synthetic compound that has gained significant attention in the field of organic chemistry. This compound is widely used in the synthesis of various complex molecules and is considered to be an important building block in the pharmaceutical industry.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound could potentially be used in this process, given its carbonyl and benzyloxy functional groups. The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, making it a suitable method for a variety of organic compounds .

Synthesis of α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry . The carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products . Given the carbonyl group in “1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid”, it could potentially be used in these types of reactions.

Inhibition of Prolidase

N-(Benzyloxy)carbonyl-L-proline, a similar compound, is a potent inhibitor of prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . Given the structural similarity, “1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid” could potentially have similar inhibitory effects.

properties

IUPAC Name

2-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(13(17)18)9-5-6-10-16(15)14(19)20-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGSPRTVZLVYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527631
Record name 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid

CAS RN

89391-18-4
Record name 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid
Reactant of Route 4
1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid
Reactant of Route 6
1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.